
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8ClF4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methyl, and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding quinones, while reduction may yield amines. Substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, potentially leading to increased potency and selectivity. The trifluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar in structure but lacks the methyl group.
2-Methoxy-5-(trifluoromethyl)aniline: Contains a methoxy group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)aniline: Lacks the fluorine and trifluoromethoxy groups.
Uniqueness
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride is unique due to the combination of its functional groups. The presence of both fluorine and trifluoromethoxy groups can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H8ClF4NO |
|---|---|
Molekulargewicht |
245.60 g/mol |
IUPAC-Name |
2-fluoro-5-methyl-3-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c1-4-2-5(13)7(9)6(3-4)14-8(10,11)12;/h2-3H,13H2,1H3;1H |
InChI-Schlüssel |
VSMPZWYMXXDEJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)

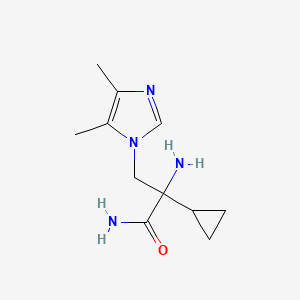

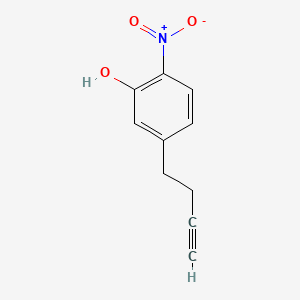
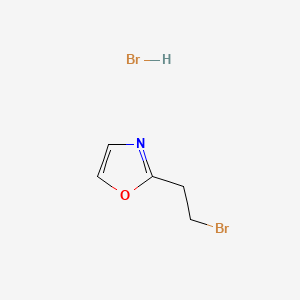

![3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)
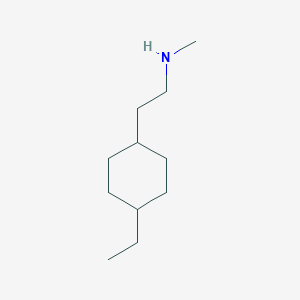
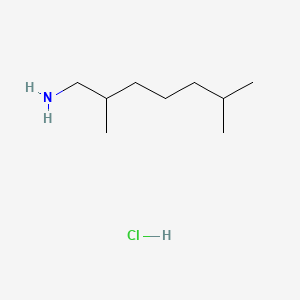
![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)
